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molecular formula C7H6ClN3 B174447 5-Chloro-7-methylimidazo[1,2-A]pyrimidine CAS No. 112266-62-3

5-Chloro-7-methylimidazo[1,2-A]pyrimidine

Cat. No. B174447
M. Wt: 167.59 g/mol
InChI Key: SEZYMVNWXJBYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238653B2

Procedure details

A mixture of 0.893 g (5.99 mmol) 7-Methylimidazo[1,2-a]pyrimidin-5-ol and 17 mL (182.1 mmol) of phosphorus oxychloride were refluxed for two hours. At the end of the reflux, a clear red solution is obtained, which is rotovaped to remove excess phosphorus oxychloride. The residue thus obtained was titurated with methylene chloride followed by filtration of the slurry to isolate the desired compound as a solid. Further washes with methylene chloride followed by drying of the solid under reduced pressure resulted in the chlorinated product. Yield 522 mg (52% yield).
Quantity
0.893 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6](O)[N:5]2[CH:9]=[CH:10][N:11]=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:14])=O>C(Cl)Cl>[Cl:14][C:6]1[N:5]2[CH:9]=[CH:10][N:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
0.893 g
Type
reactant
Smiles
CC1=NC=2N(C(=C1)O)C=CN2
Name
Quantity
17 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At the end of the reflux, a clear red solution is obtained
CUSTOM
Type
CUSTOM
Details
to remove excess phosphorus oxychloride
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
FILTRATION
Type
FILTRATION
Details
followed by filtration of the slurry

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=2N1C=CN2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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